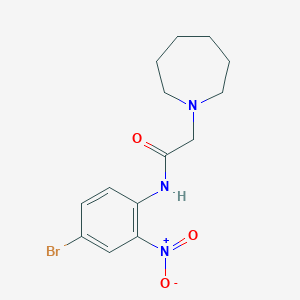
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride
Overview
Description
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been shown to have anticancer activity in preclinical studies, and is currently being evaluated in clinical trials.
Mechanism of Action
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride exerts its anticancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibition also leads to the acetylation of non-histone proteins, such as transcription factors and chaperone proteins, which can affect various cellular processes, including cell cycle progression, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of fetal hemoglobin in erythroid cells, which may have potential therapeutic implications for sickle cell disease. N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and sepsis.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has several advantages as a research tool. It is a small molecule with good bioavailability and pharmacokinetics, making it suitable for in vivo studies. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has some limitations as well. It has low selectivity for HDAC enzymes, which may limit its therapeutic potential and lead to off-target effects. It also has limited solubility, which may affect its efficacy in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride. One area of interest is the development of more selective HDAC inhibitors with improved therapeutic profiles. Another area of interest is the evaluation of N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the potential therapeutic applications of N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride in non-cancer diseases, such as sickle cell disease and inflammatory disorders, warrant further investigation.
Scientific Research Applications
N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has been extensively studied for its anticancer activity in preclinical models. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-(2-chloro-4-isopropoxy-5-methoxybenzyl)cyclopentanamine hydrochloride has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, in vitro and in vivo.
properties
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-11(2)20-16-9-14(17)12(8-15(16)19-3)10-18-13-6-4-5-7-13;/h8-9,11,13,18H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJFLOZXMBQLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-5-methoxy-4-propan-2-yloxyphenyl)methyl]cyclopentanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4139426.png)

![1-[(4-isopropoxybenzyl)thio]-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139443.png)
![ethyl 4-{[(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetyl]amino}benzoate hydrochloride](/img/structure/B4139449.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4139455.png)
![2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4139461.png)
![3-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4139463.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4139476.png)
![4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4139484.png)
![(4-fluoro-3-methylphenyl)[methyl(prop-2-yn-1-yl)amino]acetic acid](/img/structure/B4139486.png)
![methyl 2-[({4-[2-bromo-4-(2-ethoxy-1-methyl-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4139496.png)
![2-[(4-fluorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B4139506.png)
![9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acetate (salt)](/img/structure/B4139513.png)
![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4139520.png)